N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide
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Overview
Description
“N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide” is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide typically involves multi-step organic reactions. The starting materials might include 3,4,5-trimethoxybenzaldehyde, diethylamine, and other reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions could convert the carbonyl group to an alcohol.
Substitution: Various substitution reactions can occur on the aromatic ring or the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and material science.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors.
Medicine
Potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
The compound might be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with similar structures.
Phenylacetamides: Compounds with a phenylacetamide moiety.
Uniqueness
The unique combination of the quinazoline core with the trimethoxyphenyl group and the diethylamino substituent may confer specific biological activities and chemical properties that distinguish it from other compounds.
Properties
CAS No. |
83408-97-3 |
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Molecular Formula |
C24H29N3O5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]propanamide |
InChI |
InChI=1S/C24H29N3O5/c1-7-26(8-2)23(28)15(3)27-22(25-18-12-10-9-11-17(18)24(27)29)16-13-19(30-4)21(32-6)20(14-16)31-5/h9-15H,7-8H2,1-6H3 |
InChI Key |
IZEFYFMETPHBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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